molecular formula C9H9N3O2 B2886275 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-03-5

3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2886275
CAS No.: 1443279-03-5
M. Wt: 191.19
InChI Key: ORTJJHRRGGVNMN-UHFFFAOYSA-N
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Description

“3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the family of N-heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles can be obtained . These derivatives can be reacted with different amine derivatives using Cs2CO3 in methanol to obtain different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The great synthetic versatility of this compound allows structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it can undergo condensation with DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, including “3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid”, have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . Future research may focus on the design and synthesis of new derivatives, their potential applications, and their biological activities .

Properties

IUPAC Name

3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-4-10-12-7(9(13)14)3-6(2)11-8(5)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTJJHRRGGVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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